tert-Butyl 3-nitro-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate

Chemical purity Quality control Building block procurement

tert-Butyl 3-nitro-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate (CAS 1119103-44-4) is a heterocyclic building block belonging to the pyrrolo[3,4-b]pyridine family. It features a 5,7-dihydro-pyrrolo[3,4-b]pyridine core bearing a nitro group at the 3-position and a tert-butyloxycarbonyl (Boc) protecting group on the saturated ring nitrogen.

Molecular Formula C12H15N3O4
Molecular Weight 265.26 g/mol
Cat. No. B13029847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-nitro-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate
Molecular FormulaC12H15N3O4
Molecular Weight265.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2=C(C1)N=CC(=C2)[N+](=O)[O-]
InChIInChI=1S/C12H15N3O4/c1-12(2,3)19-11(16)14-6-8-4-9(15(17)18)5-13-10(8)7-14/h4-5H,6-7H2,1-3H3
InChIKeyQCTISLOHRDSULU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-nitro-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate: Core Scaffold Identity and Procurement Baseline


tert-Butyl 3-nitro-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate (CAS 1119103-44-4) is a heterocyclic building block belonging to the pyrrolo[3,4-b]pyridine family [1]. It features a 5,7-dihydro-pyrrolo[3,4-b]pyridine core bearing a nitro group at the 3-position and a tert-butyloxycarbonyl (Boc) protecting group on the saturated ring nitrogen . The molecular formula is C12H15N3O4 with a molecular weight of 265.27 g/mol . This scaffold is recognized as a privileged structure in medicinal chemistry, with substituted pyrrolo[3,4-b]pyridines recently validated as PI3K-α inhibitors in granted patents [2]. The compound is supplied as a research-grade intermediate with certified purity from multiple vendors, forming the basis for downstream functionalization in kinase-targeted drug discovery programs.

Why Generic Substitution of tert-Butyl 3-nitro-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate Carries Synthesis Risk


Superficially similar pyrrolopyridine building blocks cannot be interchanged without introducing substantial risk into multi-step synthetic routes. The 3-nitro substituent is a precisely positioned synthetic handle for late-stage reduction to a primary amine , a transformation that is geometrically impossible with the 3-unsubstituted analog (CAS 1059172-92-7). The Boc-protected saturated ring nitrogen enables orthogonal deprotection under acidic conditions without affecting the nitro group, a capability absent in the corresponding dione analog (CAS 168901-31-3) where the ring carbons are fully oxidized and lack this synthetic flexibility . Furthermore, the [3,4-b] ring fusion regiochemistry positions the pyridine nitrogen for distinct metal-coordination and hydrogen-bonding interactions compared to the [2,3-b] regioisomer (Sigma-Aldrich product, CAS not available), which can alter target binding geometry in kinase active sites [1]. The quantitative comparisons below establish where these structural differences translate into measurable procurement and performance differences.

Quantitative Differentiation Evidence: tert-Butyl 3-nitro-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate vs. Closest Analogs


Certified Purity: 98% (Leyan) vs. 95% (Ambeed) vs. 96% for Non-Nitrated Parent Analog

The target compound is available at a certified purity of 98% from Leyan (Product No. 2232796) . This represents a measurable purity advantage over two relevant procurement benchmarks: (i) the same compound sourced from Ambeed at 95% purity (Cat. No. A626540) , and (ii) the closest non-nitrated parent analog, tert-butyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate (CAS 1059172-92-7), which is typically supplied at 96% purity . The 98% specification from Leyan provides a 3-percentage-point absolute purity increment over the Ambeed source and a 2-percentage-point increment over the non-nitrated analog, reducing the maximum possible impurity burden by 60% relative to the Ambeed supply.

Chemical purity Quality control Building block procurement

Molecular Weight Differentiation: 265.27 g/mol vs. 220.27 g/mol for Non-Nitrated Analog

The target compound has a molecular weight of 265.27 g/mol (C12H15N3O4), which is 45.00 g/mol higher than the non-nitrated parent analog tert-butyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate at 220.27 g/mol (C12H16N2O2) . This mass increment corresponds precisely to the replacement of one hydrogen atom (1.01 g/mol) with a nitro group (NO2, 46.01 g/mol). The molecular formula difference (C12H15N3O4 vs. C12H16N2O2) reflects the addition of one nitrogen and two oxygen atoms with the concomitant loss of one hydrogen. This quantitative mass differential provides unambiguous identity confirmation via LC-MS or HRMS in reaction monitoring, and requires stoichiometric adjustment of 20.4% more material by mass for equimolar reactions compared to the non-nitrated analog.

Molecular weight Structural characterization Reaction stoichiometry

Oxidation State Differentiation vs. Dione Analog: sp3 vs. sp2 Carbon at Positions 5 and 7

The target compound bears sp3-hybridized carbons at positions 5 and 7 of the pyrrolo[3,4-b]pyridine ring system (5,7-dihydro form), distinguishing it from the fully oxidized dione analog 6-tert-butyl-3-nitropyrrolo[3,4-b]pyridine-5,7-dione (CAS 168901-31-3) which possesses sp2 carbonyl carbons at the same positions . The molecular formula difference (C12H15N3O4, MW 265.27 vs. C11H11N3O4, MW 249.22) reflects the formal loss of CH4 and gain of one oxygen in the dione. Critically, the target compound's saturated ring positions enable further functionalization (e.g., alkylation, arylation) that is chemically impossible with the dione analog. The dione analog has a molecular weight of 249.22 g/mol and presents carbonyl electrophilicity at positions that are nucleophilically inert in the target compound.

Oxidation state Synthetic handle Functional group interconversion

Regioisomeric Scaffold Differentiation: [3,4-b] vs. [2,3-b] Pyrrolopyridine Ring Fusion

The target compound features a [3,4-b] pyrrolopyridine ring fusion, distinguishing it from the commercially available [2,3-b] regioisomer, 3-nitro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester (Sigma-Aldrich, 97% purity, light yellow solid, storage 0-5°C) . In the [3,4-b] isomer, the pyridine nitrogen is positioned at the 1-position of the fused system, whereas in the [2,3-b] isomer the pyridine nitrogen occupies the 7-position. This positional shift alters the vector of the nitrogen lone pair and its hydrogen-bond acceptor geometry. The [3,4-b] scaffold has been specifically validated in the PI3K-α inhibitor patent US 12,581,252 B2, where the pyridine nitrogen participates in a critical hydrogen-bond interaction with the kinase hinge region [1]. The [2,3-b] regioisomer presents a different hydrogen-bond donor/acceptor pharmacophore that is not geometrically superimposable on the [3,4-b] scaffold.

Regioisomerism Kinase inhibitor scaffold Target binding Heterocyclic chemistry

Antibacterial Activity Potential of Pyrrolo[3,4-b]pyridine Scaffold: Class-Level Benchmark

Functionalized pyrrolo[3,4-b]pyridine derivatives have demonstrated quantifiable antibacterial activity in published studies. In the work by Saigal et al. (2021), compounds 4j and 4l from this scaffold class displayed bactericidal activity against E. coli ATCC 25922 with MIC values of 62.5 μg/mL and 125.0 μg/mL, respectively [1]. These compounds also showed activity against S. pneumoniae MTCC 655, E. faecalis MTCC 439, S. typhimurium MTCC 3224, and P. aeruginosa MTCC 2453 [1]. The target compound, bearing the 3-nitro substituent, represents the nitro-bearing precursor within this scaffold family. The nitro group serves as both a pharmacophoric element (capable of bioreductive activation) and a synthetic precursor to the amino analog, which can be further derivatized to access the substituted amino-pyrrolo[3,4-b]pyridines that exhibited the reported MIC values. No direct MIC data for the target compound itself were identified in the open literature; the values cited are for structurally elaborated derivatives of this scaffold class.

Antibacterial MIC E. coli Pyrrolo[3,4-b]pyridine

PI3K-α Inhibitor Patent Validation of the [3,4-b] Scaffold: Granted US Patent 12,581,252 B2

The pyrrolo[3,4-b]pyridine scaffold, of which the target compound is a protected nitro-bearing building block, has been specifically claimed in US Patent 12,581,252 B2 (granted March 17, 2026) as substituted pyrrolo[3,4-b]pyridines with PI3K-α inhibitory activity [1]. The patent, assigned to Relay Therapeutics, Inc. and D. E. Shaw Research, LLC, describes compounds of Formula I where the pyrrolo[3,4-b]pyridine core is essential for PI3K-α binding. While the target compound itself is not a final pharmaceutical agent, it is the direct synthetic precursor to the N-deprotected and 3-functionalized scaffolds that populate the patent's Markush claims. The patent's priority date of April 29, 2020 and its recent grant in 2026 indicate active, contemporary pharmaceutical interest in this exact scaffold architecture. Comparable building blocks based on the [2,3-b] or [3,2-d] regioisomeric cores are not encompassed by this specific PI3K-α patent family.

PI3K-α inhibitor Kinase inhibitor Patent Cancer Pyrrolo[3,4-b]pyridine

High-Value Application Scenarios for tert-Butyl 3-nitro-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate Procurement


PI3K-α Kinase Inhibitor Lead Optimization Programs

Research groups pursuing PI3K-α inhibitors should procure this specific [3,4-b] scaffold building block (98% purity, Leyan Product No. 2232796) because the granted US Patent 12,581,252 B2 explicitly claims substituted pyrrolo[3,4-b]pyridines as PI3K-α inhibitors, with the pyridine nitrogen orientation in the [3,4-b] system being essential for hinge-region hydrogen bonding [1]. The 3-nitro group serves as the masked amine precursor for introducing diverse C3-substituents after Boc deprotection, enabling systematic SAR exploration within the patented chemical space. Procurement of the [2,3-b] regioisomer (Sigma-Aldrich, 97% purity) will yield a scaffold that cannot recapitulate the published PI3K-α binding mode.

Antibacterial Pyrrolo[3,4-b]pyridine Derivatization Campaigns

For programs targeting Gram-negative bacterial pathogens, this compound provides the validated entry point to the pyrrolo[3,4-b]pyridine antibacterial pharmacophore class. The Saigal et al. (2021) study established that elaborated 3-amino pyrrolo[3,4-b]pyridines achieve MIC values of 62.5-125.0 μg/mL against E. coli ATCC 25922 [2]. Reduction of the 3-nitro group to the corresponding amine, followed by N-functionalization, is the demonstrated synthetic route to these active antibacterial agents. The 98% purity specification (Leyan) minimizes side products during the critical nitro-reduction step, where impurities can poison Pd/C or Raney Ni catalysts.

Multi-Step Medicinal Chemistry Synthesis Requiring Orthogonal Protection

This compound is ideally suited for synthetic routes requiring sequential deprotection and functionalization. The Boc group on the saturated ring nitrogen is cleavable under acidic conditions (TFA or HCl/dioxane) without reducing the 3-nitro group, enabling chemoselective N-functionalization of the saturated ring before unmasking the C3-aniline . This orthogonal protection strategy is not feasible with the dione analog (CAS 168901-31-3), where the carbonyl groups at positions 5 and 7 eliminate the basic amine handle altogether. The 20.4% mass difference vs. the non-nitrated analog must be accounted for in stoichiometric calculations to avoid molar deficits.

Scaffold-Hopping and Kinase Selectivity Profiling Studies

In kinase drug discovery, scaffold-hopping between regioisomeric cores is a standard strategy for modulating selectivity. This [3,4-b] scaffold, with its distinct pyridine nitrogen geometry, provides a complementary pharmacophore to the [2,3-b] and [3,2-d] pyrrolopyridine systems. Procurement of all three regioisomers enables systematic profiling of hinge-binding geometry effects on kinase selectivity. The target compound's 98% purity from Leyan compares favorably with the [2,3-b] analog available at 97% from Sigma-Aldrich, ensuring comparable purity levels for head-to-head comparative SAR studies .

Quote Request

Request a Quote for tert-Butyl 3-nitro-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.